REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].[O:7]=[CH:8][CH2:9][CH2:10][C:11](OCC(C)C)=O>>[O:5]=[C:4]1[CH2:3][N:2]2[C:8](=[O:7])[CH2:9][CH2:10][CH:11]2[NH:6]1 |f:0.1|
|
Name
|
Glycinamide hydrochloride
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
|
Name
|
isobutyl 4-oxobutanoate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O=CCCC(=O)OCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2N(C1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 22.6% | |
YIELD: CALCULATEDPERCENTYIELD | 22.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].[O:7]=[CH:8][CH2:9][CH2:10][C:11](OCC(C)C)=O>>[O:5]=[C:4]1[CH2:3][N:2]2[C:8](=[O:7])[CH2:9][CH2:10][CH:11]2[NH:6]1 |f:0.1|
|
Name
|
Glycinamide hydrochloride
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
|
Name
|
isobutyl 4-oxobutanoate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O=CCCC(=O)OCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2N(C1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 22.6% | |
YIELD: CALCULATEDPERCENTYIELD | 22.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |